3-(3-((4-Chlorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
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Overview
Description
The compound is a derivative of propanoic acid, with a complex substituent on the third carbon. This substituent includes a 1,2,4-triazine ring, which is a type of heterocyclic compound. The presence of the triazine ring and the thioether linkage (sulfur atom connecting two carbon atoms) could potentially give this compound interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the 1,2,4-triazine ring and the thioether linkage. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactivity of this compound. The presence of the triazine ring and the thioether linkage could potentially make it reactive towards certain nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the triazine ring, the thioether linkage, and the propanoic acid group .Scientific Research Applications
Synthesis Methods and Chemical Transformations
3-(3-((4-Chlorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a compound that falls within the broader category of triazine derivatives, which are of significant interest in synthetic chemistry due to their versatility in various reactions and potential biological activities. While the specific compound is not directly referenced in the available literature, insights can be drawn from related studies focusing on triazine derivatives and their applications in chemical synthesis and biological evaluations.
One method for the synthesis of structurally related triazine derivatives involves the reaction of carboxylic acids with 2-chloro-4,6-dimethoxy-1,3,5-triazine to obtain 2-oxazolines, showcasing the utility of triazine derivatives in facilitating the synthesis of heterocyclic compounds under mild conditions (Bandgar & Pandit, 2003). Another study highlights the synthesis of S-glycosyl and S-alkyl derivatives of 1,2,4-triazinone derivatives, with significant anticancer activities observed in vitro for some members of the series, indicating the potential therapeutic applications of triazine derivatives (Saad & Moustafa, 2011).
Biological Evaluations and Applications
The versatility of triazine derivatives extends beyond chemical synthesis to biological evaluations. For instance, new classes of triazine ligands and their cobalt complexes have been synthesized and characterized for their binding ability with CT-DNA and BSA, demonstrating potential applications in biochemical studies and as therapeutic agents (Parveen et al., 2018).
Antimicrobial and Anticancer Activities
Several triazine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, a series of thiadiazolotriazinones carrying 4-methylthiobenzyl moieties have been developed as potential antimicrobial agents, highlighting the significant bioactivity associated with triazine frameworks (Ashok & Holla, 2007). Additionally, novel spiro heterocycles containing triazine nucleus have been synthesized and screened for microbiological activity, further demonstrating the triazine derivatives' potential in developing new antimicrobial agents (Dabholkar & Ravi, 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[3-[(4-chlorophenyl)methylsulfanyl]-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c14-9-3-1-8(2-4-9)7-21-13-15-12(20)10(16-17-13)5-6-11(18)19/h1-4H,5-7H2,(H,18,19)(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRPHMCLZBWKMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(C(=O)N2)CCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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